2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Description
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative characterized by a benzyl-substituted cyclopropylamine group at the 3-position of the piperidine ring and an ethanol moiety at the 1-position (CymitQuimica, 2025) . The stereochemistry at the 3-position (S-configuration) is critical for its structural specificity. This compound belongs to a class of molecules designed to modulate G protein-coupled receptors (GPCRs) or ion channels, as suggested by its structural similarity to other piperidine-based ligands (e.g., rimonabant analogs) .
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXSROUZBNDSX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173254 | |
| Record name | 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354009-72-5 | |
| Record name | 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354009-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides and suitable bases.
Cyclopropyl Group Addition: Cyclopropylation can be performed using cyclopropyl halides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs share a piperidine or pyrrolidine core with variations in substituents and stereochemistry. Key structural differences include:
Functional Implications
- Target Compound: The benzyl-cyclopropyl-amino group balances lipophilicity (cyclopropyl) and aromatic interactions (benzyl), while ethanol improves aqueous solubility.
- Analog 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol: Absence of benzyl may reduce binding to aromatic-rich pockets (e.g., cannabinoid receptors), as seen in rimonabant derivatives .
- Imidazo-pyrrolo-pyrazine Derivatives: These analogs (e.g., from ) prioritize heteroaromatic moieties for kinase inhibition or nucleotide-binding, diverging from the ethanol-based design of the target compound .
Biological Activity
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound notable for its unique structural features, which include a benzyl group and a cyclopropyl group attached to a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C17H26N2O, and it has a CAS number of 1354009-72-5. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound possess significant antimicrobial properties. For example, studies have demonstrated that certain piperidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range widely, depending on their structure and substituents.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 0.0039 | 0.025 |
| Compound B | 0.0195 | 0.0048 |
| Compound C | 4.69 | 22.9 |
These findings suggest that modifications in the structure can lead to enhanced antibacterial potency.
Antifungal Activity
In addition to antibacterial effects, related compounds have shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The antifungal activity is often measured by assessing the zone of inhibition or MIC values.
Case Studies
- Study on Antimicrobial Activity : A study evaluated various piperidine derivatives, including those structurally similar to this compound, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than traditional antibiotics .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of piperidine-based compounds has highlighted the importance of substituent groups in enhancing biological activity. The presence of a benzyl group was associated with improved binding affinity to bacterial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
